molecular formula C8H7ClN4O B11826073 1-(6-chloro-9H-purin-9-yl)-2-propanone

1-(6-chloro-9H-purin-9-yl)-2-propanone

Cat. No.: B11826073
M. Wt: 210.62 g/mol
InChI Key: RHMIAVSYEKETCC-UHFFFAOYSA-N
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Description

1-(6-chloropurin-9-yl)propan-2-one is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a chlorine atom at the 6th position of the purine ring and a propan-2-one group attached to the 9th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropurin-9-yl)propan-2-one typically involves the reaction of 6-chloropurine with bromopropanone. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the purine ring. The reaction conditions usually involve the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the reaction .

Industrial Production Methods

Industrial production of 1-(6-chloropurin-9-yl)propan-2-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropurin-9-yl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), and a suitable solvent, such as ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted purines, depending on the nucleophile used.

Scientific Research Applications

1-(6-chloropurin-9-yl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-chloropurin-9-yl)propan-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the normal function of the enzyme, leading to a therapeutic effect. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

    6-chloropurine: Lacks the propan-2-one group.

    1-(6-chloropurin-9-yl)propan-2-ol: Contains an alcohol group instead of a ketone group.

    9-(2-hydroxypropyl)-6-chloropurine: Similar structure but with a hydroxyl group.

Uniqueness

1-(6-chloropurin-9-yl)propan-2-one is unique due to the presence of both the chlorine atom and the propan-2-one group. This combination imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(6-chloropurin-9-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMIAVSYEKETCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=NC2=C1N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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